molecular formula C10H10BrClOS B14048013 1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one

1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one

Cat. No.: B14048013
M. Wt: 293.61 g/mol
InChI Key: MEOZCNAHCMOFTO-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one is a halogenated aromatic ketone featuring a bromine atom, a chloromethyl group, and a mercapto (-SH) substituent on a propan-2-one backbone. Its multifunctional structure confers unique reactivity, making it a candidate for pharmaceutical intermediates or chemical synthesis. However, its synthesis and stability are complicated by competing reactivities of the bromine, chloromethyl, and thiol groups.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-bromo-3-[2-(chloromethyl)-6-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10BrClOS/c11-5-8(13)4-9-7(6-12)2-1-3-10(9)14/h1-3,14H,4-6H2

InChI Key

MEOZCNAHCMOFTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)CC(=O)CBr)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by chloromethylation and thiolation. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of halogenated compounds and the potential release of toxic by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfur atom can undergo oxidation to form sulfoxides or sulfones.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Elimination: Products include alkenes and other unsaturated compounds.

Scientific Research Applications

1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the preparation of polymer nanoparticles for drug delivery systems.

    Biochemistry: Employed in the study of enzyme inhibitors and protein modifications.

    Industrial Chemistry: Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly electrophilic, allowing it to react readily with nucleophiles. The sulfur atom can form strong bonds with metals, making it useful in coordination chemistry and catalysis.

Comparison with Similar Compounds

Functional Group Analysis

The target compound’s distinct combination of functional groups differentiates it from simpler halogenated ketones:

  • Bromine : Enhances electrophilicity at the ketone position, enabling nucleophilic substitutions.
  • Chloromethyl : A reactive site for alkylation or elimination reactions.
  • Mercapto (-SH) : Introduces nucleophilic and redox-sensitive properties, necessitating protective strategies during synthesis.

Key Structural Analogs :

2-Bromo-1-(2-chlorophenyl)ethan-1-one (CAS 5000-66-8): A simpler bromo-chloro aromatic ketone lacking the mercapto group and propan-2-one backbone .

Physical and Chemical Properties

Property Target Compound 2-Bromo-1-(2-chlorophenyl)ethan-1-one 6-Bromo-2-isopropylidenecoumaranone
Molecular Weight (g/mol) ~300 (estimated) 233.48 292.98 (as [M+Na]+)
Melting Point Not reported (likely low) Not reported Not reported
Stability Air-sensitive (due to -SH) Stable under anhydrous conditions Stable at room temperature
Solubility Polar solvents (e.g., DMSO) Organic solvents (e.g., CH2Cl2) Chlorinated solvents

Research Findings and Practical Considerations

  • Handling Requirements : The target compound’s chloromethyl group shares handling risks with epichlorohydrin (e.g., toxicity, volatility), mandating fume hood use and PPE .
  • Thermal Stability : Unlike simpler bromo-chloro ketones , the target compound’s thermal stability is likely compromised by the mercapto group, requiring low-temperature storage.

Biological Activity

1-Bromo-3-(2-(chloromethyl)-6-mercaptophenyl)propan-2-one is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structural Overview

The molecular formula for this compound is C10H10BrClOS. The compound features a bromine atom, a chloromethyl group, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone. These functional groups contribute to its reactivity and biological interactions.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Nucleophilic Substitution : The bromine atom can be displaced by nucleophiles, facilitating the formation of new chemical bonds.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active site residues, which can alter enzyme function and biochemical pathways.
  • Reactive Interactions : The mercapto group allows for the formation of covalent bonds with nucleophilic sites on proteins, potentially leading to changes in protein function .

Enzyme Inhibition

Research has shown that compounds similar to this compound demonstrate significant enzyme inhibition:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have been reported to exhibit AChE inhibition with IC50 values in the micromolar range, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Studies indicate that derivatives of this compound may possess antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, suggesting that this compound could be explored for its potential as an antibacterial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

Study Focus Findings
Study 1Enzyme InhibitionIdentified significant AChE inhibition with an IC50 of 0.09 μM for related benzamide derivatives .
Study 2Antimicrobial ActivityDemonstrated effectiveness against Gram-negative bacteria, highlighting potential for antibiotic development .
Study 3Mechanistic InsightsExplored nucleophilic substitution reactions and their impact on enzyme activity.

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